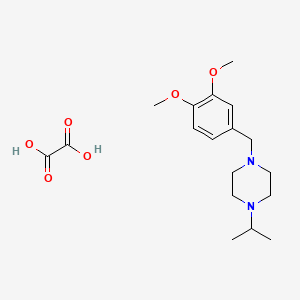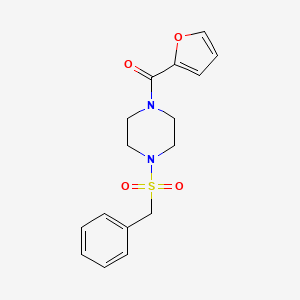![molecular formula C20H23FN2O7S B3947894 1-[(4-fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine oxalate](/img/structure/B3947894.png)
1-[(4-fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine oxalate
Descripción general
Descripción
1-[(4-fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine oxalate, also known as FSL-1, is a synthetic compound that has been widely used in scientific research due to its ability to activate Toll-like receptor 6 (TLR6) and Toll-like receptor 2 (TLR2). TLRs are a group of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. FSL-1 has been shown to have a wide range of applications in research, including the study of immunology, infectious diseases, and cancer.
Mecanismo De Acción
1-[(4-fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine oxalate activates TLR6 and TLR2 by binding to their extracellular domains, which initiates a signaling cascade that leads to the activation of transcription factors and the production of cytokines and chemokines. This process is essential for the innate immune response and helps to identify and eliminate pathogens.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the activation of TLR6 and TLR2, the production of cytokines and chemokines, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(4-fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine oxalate is its ability to activate TLR6 and TLR2, which are essential components of the innate immune system. This makes it a valuable tool for studying the immune response and its role in fighting infections and cancer. However, one of the limitations of this compound is its potential to activate other TLRs, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 1-[(4-fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine oxalate in scientific research. One area of interest is the development of this compound-based therapies for the treatment of infectious diseases and cancer. Another area of interest is the use of this compound to study the role of TLRs in the development of autoimmune diseases and the potential for TLR-based therapies for these conditions. Additionally, there is ongoing research into the use of this compound as a tool for the development of vaccines and immunotherapies.
Aplicaciones Científicas De Investigación
1-[(4-fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine oxalate has been widely used in scientific research to study the activation of TLR6 and TLR2 and their downstream signaling pathways. This has led to a better understanding of the innate immune response and its role in fighting infections and cancer. This compound has also been used to study the effects of TLR activation on the production of cytokines and chemokines, which play a critical role in the immune response.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-[(2-methoxyphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S.C2H2O4/c1-24-18-5-3-2-4-15(18)14-20-10-12-21(13-11-20)25(22,23)17-8-6-16(19)7-9-17;3-1(4)2(5)6/h2-9H,10-14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEPLHSFFCAPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-chlorophenyl)sulfonyl]-4-cyclopentylpiperazine oxalate](/img/structure/B3947814.png)
![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl {[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B3947815.png)



![5-[4-(benzylsulfonyl)-1-piperazinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B3947841.png)

![2-ethoxyethyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3947844.png)



![3-(4-chlorophenyl)-11-[4-(dimethylamino)phenyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3947887.png)
![(2S)-N-(3-{[ethyl(phenyl)amino]carbonyl}phenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B3947893.png)
